molecular formula C11H11NO2 B6589490 3,6-dimethoxyquinoline CAS No. 592479-11-3

3,6-dimethoxyquinoline

Cat. No. B6589490
CAS RN: 592479-11-3
M. Wt: 189.2
InChI Key:
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Future Directions

Research on quinoline derivatives, including 3,6-dimethoxyquinoline, is ongoing due to their wide range of biological activities. For instance, a study discusses the synthesis of 6,7-dimethoxy-4-anilinoquinolines as potent inhibitors of the tyrosine kinase c-Met, suggesting potential applications in cancer treatment . Further research is needed to fully understand the properties and potential applications of 3,6-dimethoxyquinoline.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,6-dimethoxyquinoline can be achieved through a multi-step process involving the condensation of an appropriate aldehyde with an amine, followed by cyclization and methylation reactions.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethylamine", "methyl iodide", "sodium hydroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde with ethylamine in the presence of acetic acid to form 2,5-dimethoxy-N-ethylbenzamide.", "Step 2: Cyclization of 2,5-dimethoxy-N-ethylbenzamide with sodium hydroxide to form 3,6-dimethoxyquinoline.", "Step 3: Methylation of 3,6-dimethoxyquinoline with methyl iodide in the presence of sodium hydroxide to form 3,6-dimethoxyquinoline methyl iodide salt.", "Step 4: Treatment of 3,6-dimethoxyquinoline methyl iodide salt with sodium hydroxide to remove the iodide ion and obtain 3,6-dimethoxyquinoline." ] }

CAS RN

592479-11-3

Product Name

3,6-dimethoxyquinoline

Molecular Formula

C11H11NO2

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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